![molecular formula C24H29N7O2 B2824798 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1021228-72-7](/img/structure/B2824798.png)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H29N7O2 and its molecular weight is 447.543. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-inflammatory Agents : Compounds within this chemical class have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Notably, novel pyrazolopyrimidines derivatives have shown cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, and some derivatives exhibit 5-lipoxygenase inhibition activities, suggesting potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antibacterial and Antifungal Properties : Various synthesized pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antibacterial and antifungal activities, indicating their potential use in combating infectious diseases (Youssef et al., 2011).
Enzyme Inhibition for Neuroinflammation Imaging : A specific derivative, designed for PET imaging, targets the IRAK4 enzyme in neuroinflammation, showing the versatility of this chemical class in diagnostic applications and potential therapeutic targeting (Wang et al., 2018).
Synthetic Pathways and Chemical Interactions
Synthetic Methodologies : Research has also focused on developing novel synthetic methodologies for creating these compounds, including those with potential CNS activity, through reactions involving dicarboxylic acid anhydrides and 1,3-dicyclohexylcarbodiimide (Costanzo et al., 1990).
Structural Modifications and Activity Relationship : Studies have explored the effects of structural modifications on the biological activity of pyrazolo[3,4-d]pyrimidines. For example, substituent effects have been investigated to expand the spectrum of antibacterial activity, including against Gram-negative organisms, illustrating the impact of molecular adjustments on pharmacological profiles (Genin et al., 2000).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular function .
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its specific targets. For instance, if it targets enzymes involved in mitochondrial tRNA maturation, it could impact protein synthesis . .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the lack of detailed information, it is difficult to predict the exact outcomes. It is likely that the compound could induce changes in cellular function, potentially leading to therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets, thereby affecting its overall effectiveness .
properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c32-21-14-18(16-30(21)19-8-4-3-5-9-19)24(33)25-10-13-31-23-20(15-28-31)22(26-17-27-23)29-11-6-1-2-7-12-29/h3-5,8-9,15,17-18H,1-2,6-7,10-14,16H2,(H,25,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRCYMLWKSIGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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